Ethyl 2,6-dioxooxane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

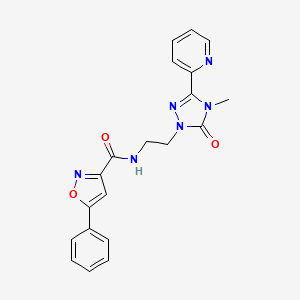

Ethyl 2,6-dioxooxane-4-carboxylate is a chemical compound with the CAS Number: 2490400-62-7 . It has a molecular weight of 186.16 and its IUPAC name is ethyl 2,6-dioxotetrahydro-2H-pyran-4-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O5/c1-2-12-8(11)5-3-6(9)13-7(10)4-5/h5H,2-4H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Physical and Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate has been utilized in a [4 + 2] annulation with N-tosylimines, catalyzed by an organic phosphine, to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity. This process demonstrates the compound's role in facilitating complex chemical synthesis with high yield and selectivity, expanding the scope of reactions for producing highly functionalized molecules (Zhu et al., 2003).

Kinetic Resolution in Drug Production

Ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in the production of the drug doxazosin mesylate, has been kinetically resolved to isolate its S-enantiomer via a lipase-catalyzed transesterification reaction. This showcases the compound's application in enantioselective processes, crucial for producing optically pure pharmaceuticals (Kasture et al., 2005).

Development of Corrosion Inhibitors

Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, among other derivatives, was prepared and evaluated as a corrosion inhibitor for mild steel in industrial pickling processes. This application highlights the compound's role in extending the life of metals by preventing corrosion, with implications for materials science and engineering (Dohare et al., 2017).

Crystal Structure Analysis

The crystal structure of ethyl 2-aminooxazole-5-carboxylate has been analyzed, revealing planar sheets connected by intermolecular hydrogen bonding. Such studies are vital for understanding the molecular geometry and potential intermolecular interactions, contributing to the field of crystallography and material science (Kennedy et al., 2001).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

ethyl 2,6-dioxooxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-2-12-8(11)5-3-6(9)13-7(10)4-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMUTPFKCRJKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)OC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2808064.png)

![4-[(4-chlorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B2808071.png)

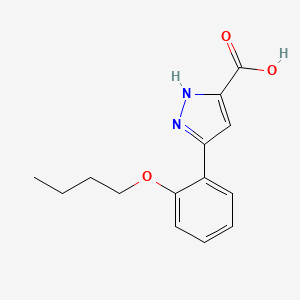

![2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride](/img/structure/B2808073.png)

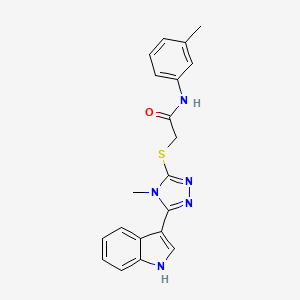

![4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2808076.png)

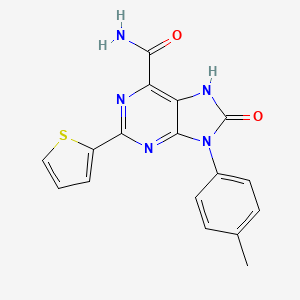

![1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2808077.png)

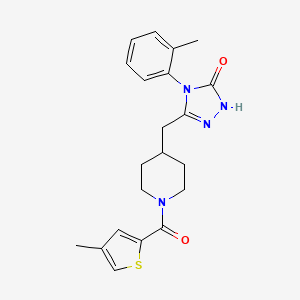

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2808080.png)

![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/no-structure.png)